1-(4-(Azetidin-3-yl)piperazin-1-yl)-2,3-dimethylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Azetidin-3-yl)piperazin-1-yl)-2,3-dimethylbutan-1-one is a complex organic compound that features both azetidine and piperazine rings
Vorbereitungsmethoden
The synthesis of 1-(4-(Azetidin-3-yl)piperazin-1-yl)-2,3-dimethylbutan-1-one typically involves multi-step organic reactions One common synthetic route includes the reaction of azetidine with piperazine under controlled conditions to form the core structureIndustrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Analyse Chemischer Reaktionen
1-(4-(Azetidin-3-yl)piperazin-1-yl)-2,3-dimethylbutan-1-one can undergo various types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
1-(4-(Azetidin-3-yl)piperazin-1-yl)-2,3-dimethylbutan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-(4-(Azetidin-3-yl)piperazin-1-yl)-2,3-dimethylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine and piperazine rings play a crucial role in binding to these targets, thereby modulating their activity. This can lead to various biological effects, depending on the specific pathway involved .
Vergleich Mit ähnlichen Verbindungen
1-(4-(Azetidin-3-yl)piperazin-1-yl)-2,3-dimethylbutan-1-one can be compared with other similar compounds, such as:
1-(4-(Azetidin-3-yl)piperazin-1-yl)ethan-1-one: This compound has a similar structure but with a different alkyl group.
1-(4-(Azetidin-3-yl)piperazin-1-yl)-3-methoxypropan-1-one: This compound features a methoxy group, which can alter its chemical properties and biological activity.
2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine hydrochloride: This compound includes a pyrimidine ring, providing different interaction capabilities
Eigenschaften
Molekularformel |
C13H25N3O |
---|---|
Molekulargewicht |
239.36 g/mol |
IUPAC-Name |
1-[4-(azetidin-3-yl)piperazin-1-yl]-2,3-dimethylbutan-1-one |
InChI |
InChI=1S/C13H25N3O/c1-10(2)11(3)13(17)16-6-4-15(5-7-16)12-8-14-9-12/h10-12,14H,4-9H2,1-3H3 |
InChI-Schlüssel |
ODOKVUWJESMGFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)C(=O)N1CCN(CC1)C2CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.